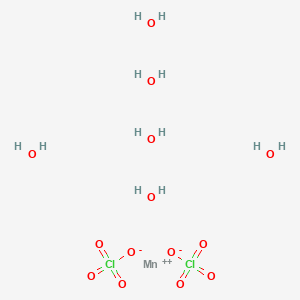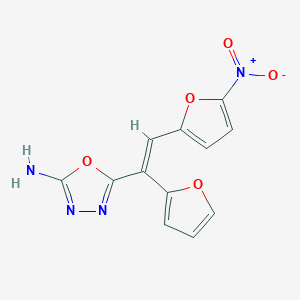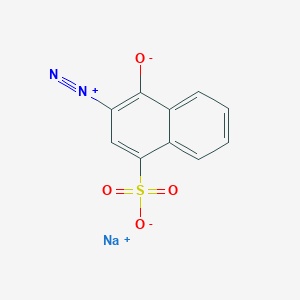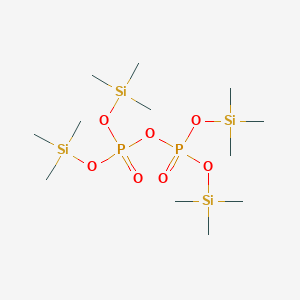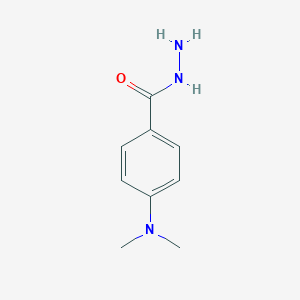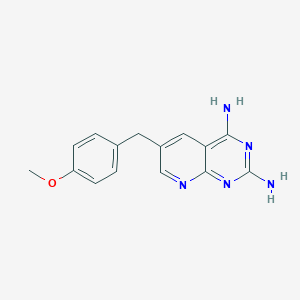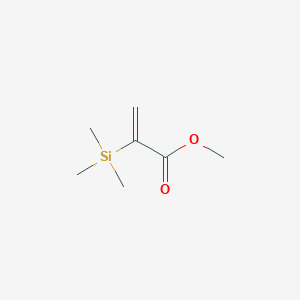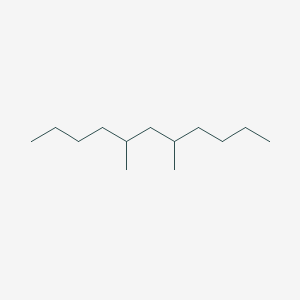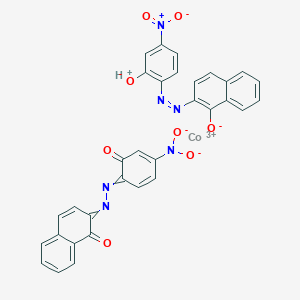
Hydrogen bis(2-((2-hydroxy-4-nitrophenyl)azo)naphthalen-1-olato(2-))cobaltate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogen bis(2-((2-hydroxy-4-nitrophenyl)azo)naphthalen-1-olato(2-))cobaltate(1-) is a coordination compound that has been extensively studied for its potential applications in various fields such as chemistry, biology, and materials science. This compound is commonly referred to as Co(II) complex and is known for its unique properties, including its ability to act as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Co(II) complex involves the coordination of the Co(II) ion with the ligands, which results in the formation of a stable complex. The complex then acts as a catalyst by providing an alternative pathway for the reaction to take place, lowering the activation energy required for the reaction to occur.
Efectos Bioquímicos Y Fisiológicos
Co(II) complex has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, Co(II) complex has been shown to have antibacterial and antifungal properties, which can help prevent the growth of harmful microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Co(II) complex is its excellent catalytic activity, which makes it an ideal catalyst for various chemical reactions. However, the compound is also known to be highly toxic, and care must be taken when handling it in the laboratory. Additionally, the compound is relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for the study of Co(II) complex. One area of research is the development of new synthetic methods for the compound, which could lead to more efficient and cost-effective production. Another area of research is the exploration of the compound's potential applications in medicine, including its use as an anticancer agent. Additionally, the compound's potential applications in materials science, including its use in the development of new materials for electronic and optical devices, are also areas of interest for future research.
In conclusion, Co(II) complex is a unique and versatile compound that has potential applications in various fields such as chemistry, biology, and materials science. Its excellent catalytic activity and range of biochemical and physiological effects make it an attractive target for future research. However, its toxicity and cost can limit its use in certain applications, and care must be taken when handling it in the laboratory. Overall, the study of Co(II) complex has the potential to lead to new discoveries and innovations in a wide range of fields.
Métodos De Síntesis
The synthesis of Co(II) complex involves the reaction of 2-hydroxy-4-nitrobenzenediazonium chloride with 2-naphthol in the presence of Co(II) ion. The reaction takes place under basic conditions, and the resulting product is a bright red powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
Co(II) complex has been extensively studied for its potential applications in various fields such as catalysis, electrochemistry, and materials science. The compound has been shown to exhibit excellent catalytic activity in various chemical reactions, including oxidation, reduction, and coupling reactions. It has also been used as a precursor for the synthesis of other coordination compounds and materials.
Propiedades
Número CAS |
15525-22-1 |
|---|---|
Nombre del producto |
Hydrogen bis(2-((2-hydroxy-4-nitrophenyl)azo)naphthalen-1-olato(2-))cobaltate(1-) |
Fórmula molecular |
C32H19CoN6O8 |
Peso molecular |
674.5 g/mol |
Nombre IUPAC |
cobalt(3+);2-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-1-one;hydron;2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate |
InChI |
InChI=1S/C16H11N3O4.C16H9N3O4.Co/c2*20-15-9-11(19(22)23)6-8-13(15)17-18-14-7-5-10-3-1-2-4-12(10)16(14)21;/h1-9,20-21H;1-9H;/q;-2;+3/p-1 |
Clave InChI |
FFZRIEBZVKXFBO-UHFFFAOYSA-M |
SMILES |
[H+].C1=CC=C2C(=C1)C=CC(=C2[O-])N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-].C1=CC=C2C(=C1)C=CC(=NN=C3C=CC(=CC3=O)N([O-])[O-])C2=O.[Co+3] |
SMILES canónico |
[H+].C1=CC=C2C(=C1)C=CC(=C2[O-])N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-].C1=CC=C2C(=C1)C=CC(=NN=C3C=CC(=CC3=O)N([O-])[O-])C2=O.[Co+3] |
Sinónimos |
C.I. Solvent Violet 1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



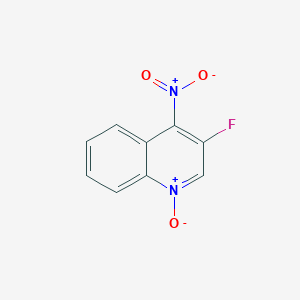
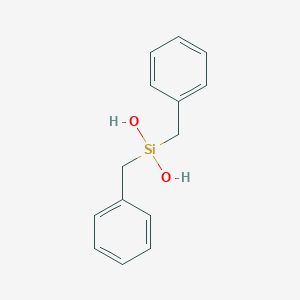
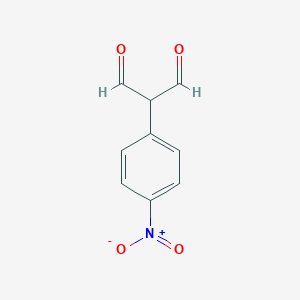
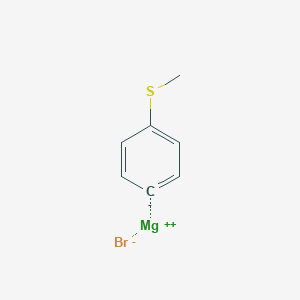
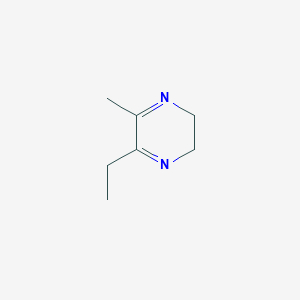
![2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one](/img/structure/B100987.png)
